N-isobutyl-2-nitroaniline
Overview
Description
“N-isobutyl-2-nitroaniline” (IBNA) is a yellow crystalline compound. It belongs to the family of nitroanilines and has the molecular formula C10H14N2O2 .
Synthesis Analysis
The synthesis of nitroanilines, including N-isobutyl-2-nitroaniline, involves various methods. One common method is the reaction of 2-nitrochlorobenzene with ammonia . Another approach involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst .
Molecular Structure Analysis
The molecular structure of N-isobutyl-2-nitroaniline consists of a nitro group (-NO2) attached to an aniline derivative. The molecular weight is 194.23 g/mol.
Chemical Reactions Analysis
Nitroanilines can undergo various chemical reactions. For instance, they can be reduced to amino compounds using sodium borohydride as a reducing agent . The reduction of 4-nitroaniline and 2-nitroaniline using synthesized copper ferrite nanoparticles has been studied extensively .
Scientific Research Applications
Environmental Remediation
N-isobutyl-2-nitroaniline: is a derivative of nitroaniline, which is a known environmental pollutant. Research has been conducted on the chemical reduction of nitroaniline compounds to convert them into less harmful or useful counterparts . This process is crucial for treating industrial effluents containing nitroaniline derivatives before they are released into aquatic systems.
Nonlinear Optical Materials
The structural analogs of N-isobutyl-2-nitroaniline , such as 2-nitroanilinium compounds, have been studied for their third-order nonlinear optical properties . These properties are essential for high-speed optical switching devices, which are increasingly important in telecommunications and information processing.
Catalysis
Nitroaromatic compounds, including N-isobutyl-2-nitroaniline , can be used as substrates in catalytic reduction reactions. The development of heterogeneous catalysts for the reduction of these compounds is an active area of research, with applications in the synthesis of amines .
Mechanism of Action
Future Directions
The reduction of nitroanilines, a highly toxic pollutant, into less harmful or useful counterparts is a significant area of research . Various methods for conversion and removal have been explored, and the use of chemical reduction to produce non-toxic or low-toxic amino compounds is seen as beneficial .
properties
IUPAC Name |
N-(2-methylpropyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCTQLWXUOYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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